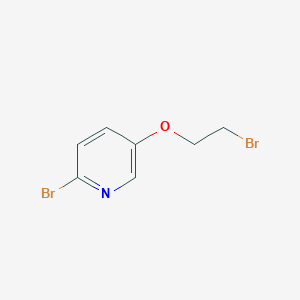

2-Bromo-5-(2-bromoethoxy)pyridine

Vue d'ensemble

Description

2-Bromo-5-(2-bromoethoxy)pyridine is a versatile chemical compound with a unique structure that allows for diverse applications in various scientific research areas. This compound is used in organic synthesis, drug discovery, and material science.

Méthodes De Préparation

The synthesis of 2-Bromo-5-(2-bromoethoxy)pyridine involves several steps. One common synthetic route starts with the bromination of 5-hydroxypyridine to form 5-bromopyridine. This intermediate is then reacted with 2-bromoethanol under specific conditions to yield this compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Analyse Des Réactions Chimiques

2-Bromo-5-(2-bromoethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids to form carbon-carbon bonds.

Oxidation and Reduction Reactions: While specific examples of oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Applications De Recherche Scientifique

2-Bromo-5-(2-bromoethoxy)pyridine is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Drug Discovery: Its unique structure makes it a valuable intermediate in the development of pharmaceutical compounds.

Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-(2-bromoethoxy)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form bonds with other molecules. In drug discovery, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug being developed.

Comparaison Avec Des Composés Similaires

2-Bromo-5-(2-bromoethoxy)pyridine can be compared with other bromopyridine derivatives, such as:

2-Bromo-5-chloropyridine: Used in agrochemicals, pharmaceuticals, and dyestuff fields.

2-Bromo-5-methylpyridine: Used as a starting reagent for the synthesis of various bipyridine and terpyridine derivatives.

2-Bromopyridine: A versatile synthon for the synthesis of heteroarylated pyridones.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to other bromopyridine derivatives.

Activité Biologique

2-Bromo-5-(2-bromoethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine atoms and an ethoxy group contributes to its unique reactivity and biological profile.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular processes such as cell cycle regulation and apoptosis. The bromine substituents can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of brominated pyridine derivatives, including this compound. These compounds have shown effectiveness against a range of bacterial strains, with mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Study | Pathogen Tested | Result | Mechanism |

|---|---|---|---|

| Study A | E. coli | Inhibition at 50 µg/mL | Membrane disruption |

| Study B | S. aureus | IC50 = 30 µg/mL | Metabolic inhibition |

Anticancer Activity

Brominated compounds are also being investigated for their anticancer properties. For example, studies have indicated that similar structures can inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways associated with cell growth and survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Case Studies

- Case Study on Antibacterial Efficacy : A recent study explored the antibacterial efficacy of various brominated pyridines, including this compound. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Case Study on Anticancer Properties : Another investigation assessed the cytotoxic effects of brominated pyridines on breast cancer cells. The study found that treatment with this compound resulted in a marked decrease in cell viability, attributed to the induction of apoptosis through mitochondrial pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety profile. Preliminary data suggest favorable absorption characteristics due to its moderate lipophilicity.

Propriétés

IUPAC Name |

2-bromo-5-(2-bromoethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJHARSRJQXPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.